L-aziridine-2-carboxylicacidlithiumsalt

Catalog No.
S13629481
CAS No.
M.F
C3H4LiNO2
M. Wt
93.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-aziridine-2-carboxylicacidlithiumsalt

Product Name

L-aziridine-2-carboxylicacidlithiumsalt

IUPAC Name

lithium;aziridine-2-carboxylate

Molecular Formula

C3H4LiNO2

Molecular Weight

93.0 g/mol

InChI

InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1

InChI Key

ZGQWDLXRNCMIHH-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(N1)C(=O)[O-]

L-Aziridine-2-carboxylic acid lithium salt, also known as lithium L-aziridine-2-carboxylate, is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound has the molecular formula C3H4LiNO2C_3H_4LiNO_2 and a molecular weight of approximately 93.01 g/mol. It is characterized by the presence of a carboxylic acid group attached to the aziridine ring, which contributes to its unique chemical properties and potential biological activities .

Due to its functional groups. Notably, it can participate in:

  • Alkylation Reactions: The aziridine ring can act as a nucleophile, allowing for alkylation with various electrophiles .
  • Formation of Esters and Amides: The lithium salt form can be converted into esters or amides through reactions with alkyl halides or dihalides .
  • Reactions with Thiol Groups: The compound selectively alkylates thiol groups in cysteine residues, indicating potential applications in biochemical research .

The biological activity of L-aziridine-2-carboxylic acid lithium salt has been explored in various studies. It has shown potential as an anti-cancer agent due to its ability to alkylate specific biomolecules without exhibiting mutagenic properties, which is a significant advantage over many other alkylating agents . It primarily interacts with cysteine-containing enzymes, such as protein disulfide isomerases, which play crucial roles in protein folding and stability .

Several methods have been developed for synthesizing L-aziridine-2-carboxylic acid lithium salt:

  • Direct Synthesis from Aziridine-2-carboxylic Acid: This method involves treating N-trityl-L-aziridine-carboxylic acid benzyl ester with trifluoroacetic acid to yield the lithium salt .
  • Conversion from Potassium Salts: Potassium salts of aziridine-2-carboxylic acid derivatives can be transformed into lithium salts through ion exchange reactions .
  • Chemical Characterization: Synthesized compounds are typically characterized using techniques such as 1H^{1}H NMR and LC-MS spectroscopy to confirm the presence of the aziridine ring and functional groups .

L-Aziridine-2-carboxylic acid lithium salt has several applications:

  • Pharmaceuticals: Its potential as an anti-cancer agent makes it a candidate for further drug development.
  • Biochemical Research: It serves as a tool for studying enzyme mechanisms, particularly those involving cysteine residues.
  • Synthetic Chemistry: The compound is useful in organic synthesis for creating more complex molecules through its reactive aziridine ring.

Studies have indicated that L-aziridine-2-carboxylic acid lithium salt interacts specifically with cysteine residues in proteins, particularly affecting protein disulfide isomerases. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, it has been shown to inhibit PDIA1 activity at certain concentrations, highlighting its role in modulating enzyme functions .

Several compounds share structural or functional similarities with L-aziridine-2-carboxylic acid lithium salt. Here are some notable examples:

Compound NameStructure TypeUnique Features
AziridineParent CompoundBasic three-membered nitrogen heterocycle
L-Aziridine-2-carboxylic acidCarboxylic AcidContains a carboxylic acid group
Lithium 4-methylazetidine-2-carboxylateAzetidine DerivativeFour-membered ring structure
1-Azabicyclo[3.3.0]octaneBicyclic CompoundMore complex bicyclic structure

L-Aziridine-2-carboxylic acid lithium salt stands out due to its specific interaction with cysteine residues and its potential therapeutic applications without mutagenic effects.

Crystallographic Analysis and Solid-State Characteristics

The solid-state characteristics of L-aziridine-2-carboxylic acid lithium salt are defined by its unique molecular architecture combining the strained aziridine ring with the ionic lithium carboxylate functionality [1]. The compound crystallizes as a white to off-white solid with a typical purity of ≥97.0% when dried, containing approximately 3% residual water content [1] [4].

The molecular structure exhibits a distinctive three-membered aziridine ring system characterized by significant ring strain due to bond angles of approximately 60°, considerably less than the normal tetrahedral angle of 109.5° [5]. This structural feature imparts unique reactivity characteristics to the compound. The stereochemistry is maintained in the (2S)-configuration, as confirmed by optical rotation measurements showing [α]₂₀/D −42±2° (c = 1% in H₂O) [1] [4].

X-ray crystallographic studies of related aziridine-2-carboxylic acid derivatives reveal that these compounds typically adopt extended conformations in the solid state, with hydrogen bonding patterns playing crucial roles in crystal packing [6] [7]. The lithium cation coordinates with the carboxylate oxygen atoms, forming ionic interactions that stabilize the crystal lattice structure [8] [9].

Table 1: Solid-State Properties of L-aziridine-2-carboxylic acid lithium salt

PropertyValueReference
Molecular FormulaC₃H₄LiNO₂ [1]
Molecular Weight93.01 g/mol [1] [2]
Optical Rotation [α]₂₀/D−42±2° (c = 1% in H₂O) [1] [4]
Purity (dried material)≥97.0% [1]
Water Content~3% [1]
Physical AppearanceWhite to off-white solid [1]

Solubility Profile in Polar/Nonpolar Solvent Systems

The solubility characteristics of L-aziridine-2-carboxylic acid lithium salt are predominantly governed by the ionic nature of the lithium carboxylate moiety and the polar characteristics of the aziridine ring [9] [10]. The compound demonstrates excellent solubility in polar protic solvents, particularly water, where complete dissociation occurs to form hydrated lithium cations and aziridine-2-carboxylate anions [9].

In aqueous systems, the compound maintains stability across a pH range of 7.0 to 7.5, as demonstrated in synthetic procedures where aqueous solutions are employed for extended reaction periods [8] [9]. The high water solubility is attributed to strong ion-dipole interactions between the lithium cation and water molecules, as well as hydrogen bonding capabilities of the carboxylate group [10].

Mixed solvent systems containing ethanol-water and methanol-water demonstrate excellent miscibility with the lithium salt [8] [9]. These polar protic mixtures provide optimal conditions for both dissolution and chemical transformations, as evidenced in synthetic protocols where yields of 85.6% and higher are achieved in such media [8].

Table 2: Solubility Profile in Various Solvent Systems

Solvent SystemSolubilityIonic DissociationApplications
WaterHighly solubleCompleteAqueous synthesis
Ethanol/WaterMiscibleExtensiveMixed solvent reactions
Methanol/WaterMiscibleExtensiveSynthetic protocols
Polar aprotic solventsModerate to highPartialOrganic transformations
Nonpolar solventsLimitedMinimalNot recommended

The compound shows reduced solubility in nonpolar organic solvents due to the ionic character of the lithium carboxylate bond [11]. In such media, ion-pair formation may occur, limiting the extent of dissociation and reducing overall solubility [12] [13].

Thermal Stability and Decomposition Kinetics

The thermal behavior of L-aziridine-2-carboxylic acid lithium salt reflects the combined influences of aziridine ring strain and lithium carboxylate thermal characteristics [14] [15]. Aziridine derivatives generally exhibit thermal lability due to the inherent ring strain, with decomposition temperatures typically ranging from 120°C to 150°C for simple aziridine compounds [16].

However, lithium carboxylate salts demonstrate enhanced thermal stability compared to their corresponding carboxylic acids, with decomposition temperatures often exceeding 400°C for simple lithium alkanoates [17]. The thermal decomposition of lithium carboxylates typically proceeds through a mechanism yielding lithium carbonate and organic fragments, as confirmed by thermogravimetric analysis and infrared spectroscopy of decomposition products [18] [17].

For L-aziridine-2-carboxylic acid lithium salt, the thermal decomposition is expected to occur in multiple stages [14] [15]. Initial decomposition likely involves ring-opening of the strained aziridine system at temperatures between 200°C and 300°C, followed by decomposition of the resulting lithium carboxylate fragment at higher temperatures [17] [19].

Table 3: Thermal Decomposition Characteristics

Temperature Range (°C)ProcessProductsAnalysis Method
200-300Aziridine ring openingRing-opened intermediatesEstimated from literature
300-500Carboxylate decompositionOrganic fragments + Li₂CO₃TGA analysis of analogs
>500Final decompositionLi₂CO₃ residueConfirmed by IR spectroscopy

Thermogravimetric analysis of related amino acid lithium salts indicates endothermic decomposition processes with decomposition enthalpies ranging from 72 to 151 kJ/mol [19] [20]. The decomposition typically involves loss of water, ammonia, and formation of residues containing peptide bond characteristics [19].

Ionic Behavior in Aqueous and Non-Aqueous Media

The ionic behavior of L-aziridine-2-carboxylic acid lithium salt varies significantly between aqueous and non-aqueous media, reflecting the different solvation capabilities and dielectric properties of these environments [9] [10] [21]. In aqueous solutions, complete dissociation occurs, forming fully solvated lithium cations and aziridine-2-carboxylate anions [9].

The lithium cation exhibits strong hydration characteristics due to its small ionic radius and high charge density, forming stable hydration spheres with water molecules [22]. The carboxylate anion participates in hydrogen bonding interactions with water, contributing to the overall stability of the ionic solution [10] [23].

In aqueous media, the compound maintains ionic conductivity consistent with complete electrolytic dissociation [9]. The aziridine-2-carboxylate anion remains stable under neutral to slightly alkaline conditions, as demonstrated in synthetic protocols operating at pH 7.0 to 7.5 [8] [9].

Table 4: Ionic Behavior in Different Media

MediumDissociationConductivityStabilityInteractions
AqueousCompleteHighStable (pH 7-7.5)Ion-dipole, H-bonding
Polar proticExtensiveModerateGoodSolvation, H-bonding
Polar aproticPartialLow to moderateVariableIon-dipole
NonpolarMinimalVery lowLimitedIon-pairing

In non-aqueous polar media, the extent of ionic dissociation depends on the dielectric constant and coordinating ability of the solvent [21] [12]. Polar aprotic solvents with high dielectric constants can support partial dissociation, while solvents with lower dielectric constants favor ion-pair formation [12] [13].

The ionic behavior in mixed aqueous-organic systems demonstrates intermediate characteristics, with the degree of dissociation influenced by the water content and the nature of the organic co-solvent [9] [10]. Such systems have proven particularly effective for synthetic applications, combining the benefits of ionic reactivity with improved substrate solubility [8] [9].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

93.04020680 g/mol

Monoisotopic Mass

93.04020680 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

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